Methaneseleninic acid
Overview
Description
Methaneseleninic acid, also known as this compound, is an organoselenium compound with the chemical formula CH₃SeO₂H. It is a seleninic acid, characterized by the presence of a selenium atom bonded to a methyl group and two oxygen atoms. This compound is known for its white crystalline solid or powder form and has a distinct stench .
Mechanism of Action
Methaneseleninic acid, also known as Methylselenic acid or Methylseleninic acid, is an organoselenium compound with the chemical formula CH3SeO2H . This compound has been studied for its potential anticancer activity and is a model for studying the anticancer effects of selenium in vitro .
Target of Action
This compound primarily targets cancer cells . It shows superior in vivo inhibitory efficacy toward human prostate cancer compared to selenomethionine or selenite (ion) .
Mode of Action
This compound interacts with its targets by acting as a pro-oxidant . It can oxidize thiol groups of enzymes, leading cancer cells toward apoptosis .
Biochemical Pathways
This compound is formed as a major product during the oxidations of γ-glutamyl-Se-methylselenocysteine and Se-methylselenocysteine .
Pharmacokinetics
Its solubility and low toxicity make it an ideal candidate for further pharmacokinetic studies .
Result of Action
The primary result of this compound’s action is the induction of apoptosis in cancer cells . This is achieved through the alteration of the tumor cellular redox homeostasis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of atmospheric organic acids is expected to enhance this compound-driven new particle formation . The exact role of these environmental factors in this compound’s action remains unclear .
Biochemical Analysis
Biochemical Properties
Methaneseleninic acid plays a significant role in biochemical reactions, particularly in the context of its interaction with enzymes and proteins. It is known to interact with thiol groups in enzymes, leading to the oxidation of these groups. This interaction can result in the inhibition or activation of various enzymes, depending on the specific context. For example, this compound can oxidize thiol groups in glutathione peroxidase, an enzyme involved in protecting cells from oxidative damage . Additionally, this compound has been shown to interact with proteins involved in cell signaling pathways, influencing their activity and function .
Cellular Effects
This compound has been observed to have several effects on different types of cells and cellular processes. It can induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for anticancer therapies . This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to modulate the expression of genes involved in oxidative stress response and apoptosis . It also impacts cellular metabolism by altering the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound exerts its effects through the oxidation of thiol groups in proteins and enzymes, leading to changes in their activity. This compound can inhibit or activate enzymes by modifying their thiol groups, which are critical for their catalytic function . Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins . These molecular interactions contribute to the compound’s ability to induce apoptosis and affect cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been observed to result in sustained changes in cellular function, including alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as inducing apoptosis in cancer cells and modulating oxidative stress response . At high doses, this compound can exhibit toxic effects, including damage to normal cells and tissues . The threshold for these effects depends on the specific animal model and the duration of exposure .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to oxidative stress response and apoptosis. It interacts with enzymes such as glutathione peroxidase and thioredoxin reductase, which play critical roles in maintaining cellular redox balance . This compound can also affect metabolic flux by altering the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle . These interactions contribute to the compound’s ability to modulate cellular metabolism and induce apoptosis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via specific transporters that recognize selenium-containing compounds . Once inside the cell, this compound can bind to proteins and other biomolecules, influencing its localization and accumulation . These interactions are important for the compound’s ability to exert its effects on cellular function .
Subcellular Localization
This compound is localized to specific subcellular compartments, where it exerts its activity. It has been observed to accumulate in the cytoplasm and nucleus of cells, where it can interact with enzymes and proteins involved in gene expression and cell signaling . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments . These localization patterns are important for the compound’s ability to modulate cellular processes and induce apoptosis .
Preparation Methods
Methaneseleninic acid can be synthesized through several methods:
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Oxidation of Dimethyl Diselenide: : One of the most common methods involves the oxidation of commercially available dimethyl diselenide using 3% hydrogen peroxide. The reaction proceeds as follows : [ \text{CH}_3\text{SeSeCH}_3 + \text{H}_2\text{O}_2 \rightarrow 2 \text{CH}_3\text{Se(=O)OH} ]
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Oxidation of Selenoesters: : Seleninic acids can also be prepared by oxidizing selenoesters with one equivalent of dimethyldioxirane (DMDO). Using excess DMDO can lead to the formation of selenonic acids : [ \text{RSeC(=O)R’} + \text{DMDO} \rightarrow \text{RSe(=O)OH} ] [ \text{RSeC(=O)R’} + \text{excess DMDO} \rightarrow \text{RSe(=O)}_2\text{OH} ]
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Disproportionation of Selenenic Acids: : Selenenic acids, formed during the syn-elimination of selenoxides, can undergo spontaneous disproportionation into the corresponding seleninic acids and diselenides : [ 4 \text{RSeOH} \rightarrow 2 \text{RSe(=O)OH} + \text{RSeSeR} ]
Chemical Reactions Analysis
Methaneseleninic acid undergoes various chemical reactions, including:
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Oxidation: : It acts as an oxidizing agent in organic synthesis. For example, it is formed as a major product during the oxidation of γ-glutamyl-Se-methylselenocysteine and Se-methylselenocysteine .
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Reduction: : this compound can be reduced to methylselenol, a reactive selenium species, through non-enzymatic and enzymatic reactions involving glutathione (GSH) and NADPH .
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Substitution: : It can participate in substitution reactions, forming various organoselenium compounds. For instance, it can react with bis(p-methoxyphenyl)tellurium dichloride to form a 12-membered macrocycle .
Scientific Research Applications
Methaneseleninic acid has several scientific research applications:
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Cancer Research: : It has shown potential anticancer activity and is used as a model for studying the anticancer effects of selenium in vitro . It induces apoptosis in cancer cells and regulates endoplasmic reticulum stress .
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Organic Synthesis: : It is used as an oxidizing agent in organic synthesis, facilitating the formation of various organoselenium compounds .
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Biological Studies: : this compound is employed in studies investigating the biological activity of selenium and its impact on human health. It is known to generate methylselenol, which has pronounced toxic properties .
Comparison with Similar Compounds
Methaneseleninic acid can be compared with other selenium-containing compounds, such as:
Selenomethionine: An amino acid containing selenium, used as a dietary supplement and in cancer research.
Selenite: An inorganic form of selenium used in dietary supplements and as a precursor for other selenium compounds.
This compound is unique due to its ability to generate methylselenol without the need for enzymatic action by β-lyase, making it a valuable tool for studying the molecular mechanisms of selenium’s anticancer effects .
Properties
IUPAC Name |
methaneseleninic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4O2Se/c1-4(2)3/h1H3,(H,2,3) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEQANLFPOFICBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Se](=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4O2Se | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9040550 | |
Record name | Methylselenic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9040550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28274-57-9 | |
Record name | Methylseleninic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28274-57-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methylselenic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028274579 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methylselenic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9040550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methaneseleninic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.107 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYLSELENIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9900C6V162 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the primary mechanism of action of MSeA in cancer cells?
A1: MSeA exerts its anticancer effects through multiple mechanisms. One key mechanism is the induction of apoptosis, or programmed cell death, in cancer cells. [, , , , , ] This is achieved through both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. [, ]
Q2: How does MSeA affect cell cycle progression?
A2: MSeA has been shown to induce cell cycle arrest at various phases, depending on the cell type and experimental conditions. Studies have reported G1 cell cycle arrest in prostate cancer cells, [] G2 arrest in pancreatic cancer cells, [] and a combination of cell cycle arrest and apoptosis in breast cancer cells. []
Q3: Does MSeA induce DNA damage in cancer cells?
A3: While MSeA itself may not directly cause extensive DNA damage, its metabolites can contribute to DNA damage responses. For instance, in pancreatic cancer cells, MSeA treatment led to increased phosphorylation of p53 at Ser15 and upregulation of p53 targets like p21Cip1 and GADD45, suggesting the activation of DNA damage response pathways. []
Q4: How does MSeA interact with signaling pathways involved in cancer development and progression?
A4: MSeA has been shown to modulate several key signaling pathways implicated in cancer. It can inhibit the PI3K/AKT pathway, [, , , ] activate the Keap1/Nrf2 pathway, [] and downregulate hypoxia-inducible factor-1α (HIF-1α). [] These pathways play crucial roles in cell survival, proliferation, angiogenesis, and response to hypoxia, all of which are important aspects of cancer development and progression.
Q5: Does MSeA modulate the expression of specific proteins involved in cancer?
A5: Yes, MSeA has been shown to modulate the expression of various proteins involved in cancer cell survival, proliferation, and metastasis. For example, it can downregulate survivin, a protein that inhibits apoptosis, [] reduce the expression of androgen receptor (AR) in prostate cancer cells, [] and modulate the expression of several protein kinases involved in cell signaling. []
Q6: What is the molecular formula and weight of MSeA?
A6: The molecular formula of MSeA is CH4O2Se, and its molecular weight is 127.01 g/mol.
Q7: Does the chemical structure of MSeA influence its anticancer activity?
A7: Yes, modifications to the chemical structure of MSeA can significantly impact its activity, potency, and selectivity. For example, studies have shown that MSeA is generally more potent than selenomethionine and selenite in inhibiting the growth of prostate cancer cells. []
Q8: What is known about the stability of MSeA and formulation strategies to improve its delivery?
A8: Information regarding the stability of MSeA under various conditions is limited in the provided research. This aspect is crucial for understanding its shelf-life and potential for clinical development.
Q9: What is the safety profile of MSeA?
A9: While MSeA exhibits promising anticancer activity, it's important to acknowledge potential toxicity. Studies have shown that selenite, another selenium compound, can cause DNA single-strand breaks in lymphocytes, a sign of genotoxicity. [] This highlights the need for careful dose optimization and monitoring of potential side effects.
Q10: How is MSeA absorbed, distributed, metabolized, and excreted in the body?
A10: Research indicates that orally administered organic and inorganic selenium compounds, including MSeA, demonstrate good bioavailability. [] Specific details on the ADME profile of MSeA can be found in studies comparing its in vivo efficacy with other selenium forms. []
Q11: How does the metabolism of MSeA contribute to its anticancer activity?
A11: The metabolism of MSeA plays a crucial role in its anticancer activity. MSeA is a precursor to methylselenol (CH3SeH), which is considered a key active metabolite. [, ] Methylselenol is a highly reactive molecule that can induce oxidative stress and target various cellular components, leading to cell death.
Q12: Are there any known resistance mechanisms to MSeA in cancer cells?
A12: Research suggests that resistance to MSeA can develop, and understanding these mechanisms is crucial for improving its therapeutic efficacy. For instance, increased expression of the anti-apoptotic protein survivin has been linked to MSeA resistance in ovarian cancer cells. []
Q13: How does the efficacy of MSeA compare with other selenium compounds or chemotherapeutic agents?
A13: In various studies, MSeA demonstrated superior in vivo efficacy against human prostate cancer compared to selenomethionine or selenite, despite lower tumor selenium retention than selenomethionine. [] It also displayed synergistic effects when combined with chemotherapeutic drugs like paclitaxel in treating triple-negative breast cancer, leading to enhanced apoptosis and tumor growth inhibition. []
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